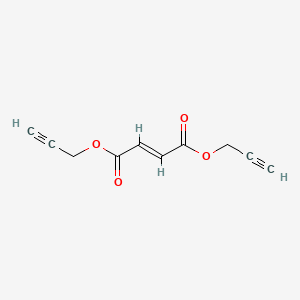
Fumaric acid, dipropargyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumaric acid, dipropargyl ester is an organic compound derived from fumaric acid, a naturally occurring dicarboxylic acid. This ester is characterized by the presence of two propargyl groups attached to the fumaric acid backbone. Fumaric acid itself is an intermediate in the citric acid cycle and is widely found in nature, being isolated for the first time from the plant Fumaria officinalis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fumaric acid, dipropargyl ester typically involves the esterification of fumaric acid with propargyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Fumaric acid+2Propargyl alcohol→Fumaric acid, dipropargyl ester+2Water
Industrial Production Methods: On an industrial scale, the production of fumaric acid esters can involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the removal of water during the reaction can also enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Fumaric acid, dipropargyl ester can undergo various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of propargyl aldehyde or propargylic acid.
Reduction: Formation of propargyl alcohol.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fumaric acid, dipropargyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to fumaric acid.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions
Mecanismo De Acción
The mechanism by which fumaric acid, dipropargyl ester exerts its effects is not fully understood. it is believed to involve the modulation of cellular redox states and the activation of antioxidant response pathways. The ester can dissociate to release fumaric acid, which then participates in the citric acid cycle and influences cellular metabolism. Additionally, the propargyl groups may interact with specific molecular targets, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Dimethyl fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.
Monoethyl fumarate: Used in combination with dimethyl fumarate for its therapeutic effects.
γ-Butyrolactone and δ-Valerolactone derivatives: These compounds share structural similarities with fumaric acid esters and exhibit similar biological activities
Uniqueness: Fumaric acid, dipropargyl ester is unique due to the presence of propargyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
4580-41-0 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
bis(prop-2-ynyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H8O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2,5-6H,7-8H2/b6-5+ |
Clave InChI |
UDTFMMZGEOHGNU-AATRIKPKSA-N |
SMILES isomérico |
C#CCOC(=O)/C=C/C(=O)OCC#C |
SMILES canónico |
C#CCOC(=O)C=CC(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


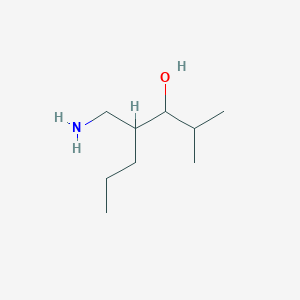
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)
![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
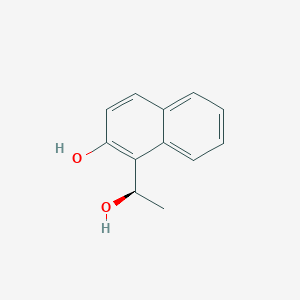
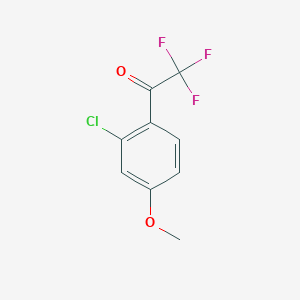
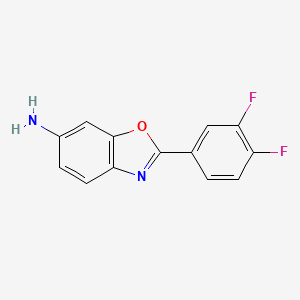
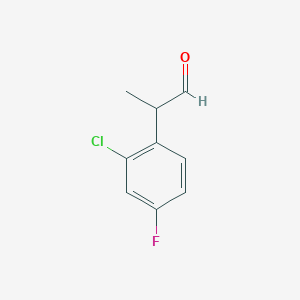
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
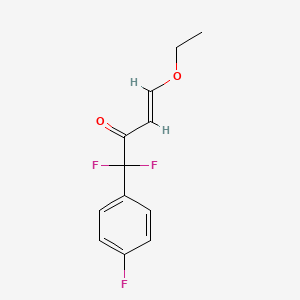
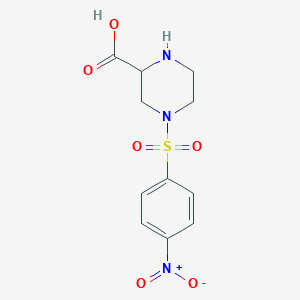
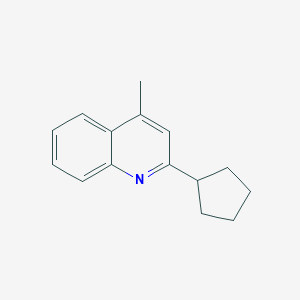
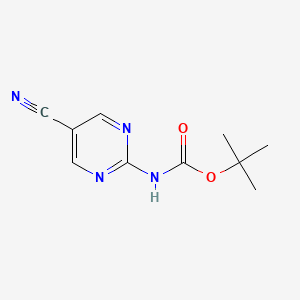
![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)
